molecular formula C13H9I B3055394 9-iodo-9H-fluorene CAS No. 64421-01-8

9-iodo-9H-fluorene

Cat. No.: B3055394
CAS No.: 64421-01-8
M. Wt: 292.11 g/mol
InChI Key: YPZMUXQQEWJJSD-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Derivatives in Contemporary Organic Chemistry

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial attention in organic synthesis, materials chemistry, and pharmaceutical fields. researchgate.netsioc-journal.cn Their rigid, planar biphenyl (B1667301) structure, coupled with a large π-conjugated system, endows them with distinct functions, properties, and potential biological activities. sioc-journal.cn A key feature of the fluorene molecule is the presence of multiple reactive sites, which allows for straightforward modification and the introduction of various functional groups. researchgate.netsioc-journal.cn This adaptability makes fluorene derivatives valuable building blocks for a wide array of complex molecules, including pharmaceuticals, dyes, and advanced materials. researchgate.netresearchgate.net

The C-9 position of the fluorene ring is particularly reactive and acidic, facilitating the synthesis of 9-mono- and 9,9-disubstituted fluorene derivatives. researchgate.net These modifications are crucial for tuning the compound's properties, such as solubility and aggregation behavior. For instance, the introduction of alkyl groups at the C-9 position can enhance solubility in organic solvents and prevent the aggregation that can be detrimental to the performance of organic electronic devices. uni-bonn.de The versatility of fluorene derivatives is further highlighted by their use in the construction of intricate molecular architectures like molecular spoked wheels and nanogrids. researchgate.netuni-bonn.de

Overview of Halogenated Fluorenes in Synthetic Strategies and Functional Materials Research

Halogenated fluorenes, a sub-class of fluorene derivatives, play a pivotal role in modern synthetic strategies and the development of functional materials. The introduction of a halogen atom, such as iodine, bromine, or chlorine, onto the fluorene core provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. uni-bonn.debenchchem.com These reactions, including the Suzuki-Miyaura and Sonogashira couplings, are fundamental to the construction of complex organic molecules and polymers. benchchem.commdpi.com

The position and type of halogen substituent significantly influence the reactivity and properties of the fluorene derivative. For example, iodinated fluorenes are often preferred in cross-coupling reactions due to the high reactivity of the carbon-iodine bond. benchchem.com The strategic placement of halogens allows for regioselective synthesis, enabling the construction of large, well-defined aromatic structures. uni-bonn.de

In the realm of functional materials, halogenated fluorenes are indispensable. They serve as key intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. benchchem.comtandfonline.com The halogen atoms can influence the electronic properties of the final material, and their presence can be a design element in creating materials with specific charge-transport or light-emitting characteristics. mdpi.com Furthermore, the unique properties of halogen bonding, a noncovalent interaction involving a halogen atom, are being increasingly exploited in the design of supramolecular assemblies and functional materials with tailored architectures and properties. nih.gov

Interactive Data Tables

Table 1: Properties of Selected Fluorene Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
9H-Fluorene86-73-7C13H10166.22111-114
9-Iodo-9H-fluorene2523-42-4C13H9I292.12Not Available
1-Iodo-9H-fluoren-9-one52086-21-2C13H7IO306.10Not Available
2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene278176-07-1C37H56I2754.6535-39
9,9'-Spirobi[9H-fluorene]159-66-0C25H16316.40Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-iodo-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMUXQQEWJJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579941
Record name 9-Iodo-9H-fluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64421-01-8
Record name 9-Iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 9 Iodo 9h Fluorene Reactivity

Cross-Coupling Reaction Pathways at the C9-Iodine Center

The carbon-iodine bond at the C9 position is the most labile site for cross-coupling reactions, serving as a versatile handle for the formation of new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context, leveraging the well-established catalytic cycles of oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming C-C bonds, and the C9-iodine center of 9-iodo-9H-fluorene is an excellent electrophilic partner for these transformations. The general mechanism for these reactions, while varying slightly in the transmetalation step, follows a common catalytic cycle. libretexts.org

The cycle begins with the oxidative addition of this compound to a palladium(0) complex, forming a palladium(II) intermediate. This is typically the rate-determining step. Following this, a transmetalation reaction occurs where an organometallic nucleophile transfers its organic group to the palladium(II) complex, displacing the iodide. The specific nucleophile depends on the reaction type:

Suzuki-Miyaura Coupling: An organoboron species, such as a boronic acid or ester, is used. wikipedia.orgorganic-chemistry.org This step requires activation by a base to form a more nucleophilic "ate" complex. organic-chemistry.org

Stille Coupling: An organotin (organostannane) reagent serves as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide variety of functional groups. uwindsor.ca

Negishi Coupling: An organozinc reagent is employed. wikipedia.orgorganic-chemistry.org Organozinc compounds are highly reactive, often leading to faster reaction times compared to organoboranes or organostannanes. wikipedia.org

The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled, forming the desired 9-substituted fluorene (B118485) product and regenerating the palladium(0) catalyst. libretexts.org

Sonogashira Coupling for C9-Alkynyl Fluorene Derivative Synthesis

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, making it ideal for synthesizing C9-alkynyl fluorene derivatives. gold-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: Similar to other cross-coupling reactions, the cycle starts with the oxidative addition of this compound to a Pd(0) species. wikipedia.org

Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne. libretexts.org

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 9-alkynyl fluorene product and the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira variants have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. wikipedia.org

Other Metal-Catalyzed Coupling Reactions at the C9-Position

While palladium is the most common catalyst, other transition metals can also facilitate coupling reactions at the C9 position. Kumada coupling, for example, utilizes Grignard reagents (organomagnesium halides) as the nucleophile and can be catalyzed by either nickel or palladium. rsc.org The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of Grignard reagents is a key feature of this reaction. rsc.org

Nucleophilic Substitution Reactions Involving the C9-Iodine Moiety

The C9-iodine bond in this compound can be cleaved through nucleophilic substitution, where iodide acts as a leaving group. The mechanism of this substitution can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile.

Given the benzylic-like nature of the C9 position, the formation of a fluorenyl carbocation intermediate is a plausible pathway, suggesting an SN1-type mechanism. This intermediate would be stabilized by the delocalization of the positive charge over the two adjacent benzene (B151609) rings. Studies on related systems, such as 9-phenyl-9-fluorenol, have demonstrated the formation of carbocation intermediates during nucleophilic substitution reactions. pku.edu.cn In the case of this compound, a strong solvent dependence would be expected for such a mechanism. Alternatively, a direct displacement via an SN2 pathway could occur, though this might be sterically hindered.

Oxidative Transformations of the Fluorene Core and C9-Iodine

The fluorene core, particularly the C9 position, is susceptible to oxidation. The C9-H bond of the parent 9H-fluorene can be readily oxidized to form 9-fluorenone (B1672902), a common transformation. researchgate.net This oxidation can be achieved using various oxidizing agents, including aerobic oxidation in the presence of a base like KOH. researchgate.netrsc.org The mechanism of aerobic oxidation is often proposed to proceed through a free-radical chain mechanism, potentially involving a 9-hydroperoxylfluorene intermediate. researchgate.net

For this compound, oxidative conditions can lead to complex outcomes. The C-I bond itself can be subject to oxidative processes. However, the oxidation of the fluorene backbone to the corresponding 9-fluorenone derivative is a common pathway. For instance, 2,7-dibromofluorene (B93635) can be effectively oxidized to 2,7-dibromofluorenone using agents like chromium trioxide, demonstrating that the core's reactivity towards oxidation persists in the presence of halogen substituents. researchgate.net

C-H Functionalization Strategies at the C9 Position and Remote Fluorene Sites

While cross-coupling reactions rely on a pre-functionalized C9-iodine bond, direct C-H functionalization offers a more atom-economical approach to modifying the fluorene scaffold. The C9 position is the most acidic and reactive site on the fluorene molecule, making it a prime target for C-H activation. researchgate.netmdpi.com

Base-promoted reactions are common for functionalizing the C9 position. A strong base can deprotonate the C9-H of a fluorene precursor, generating a nucleophilic fluorenyl anion. This anion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. researchgate.net Transition metal-catalyzed reactions have also emerged as a powerful strategy for C-H functionalization, not only at the C9 position but also at the less reactive aryl C-H bonds at remote sites (e.g., positions 2, 3, 4, etc.). These reactions typically involve a transition metal catalyst that coordinates to a directing group on the fluorene substrate to achieve site-selectivity, followed by C-H bond cleavage and subsequent functionalization.

Radical Reaction Mechanisms in this compound Chemistry

The chemistry of this compound can be significantly influenced by radical reaction pathways, particularly due to the relatively weak carbon-iodine bond at the 9-position. The initiation of these radical processes often involves the homolytic cleavage of this bond, leading to the formation of a highly stabilized 9-fluorenyl radical. This section explores the mechanistic investigations into the radical reactivity of this compound, focusing on the generation, stability, and subsequent reactions of the 9-fluorenyl radical.

The central event in the radical chemistry of this compound is the homolytic cleavage of the C–I bond, which can be initiated by thermal or photochemical means. This cleavage results in the formation of a 9-fluorenyl radical and an iodine radical. The 9-fluorenyl radical is a resonance-stabilized species, a factor that significantly lowers the bond dissociation energy (BDE) of the C–I bond and facilitates its formation. The stability of the 9-fluorenyl radical is a key driver for the participation of this compound in radical chain reactions.

Once generated, the 9-fluorenyl radical can participate in a variety of propagation steps, including hydrogen abstraction, addition to unsaturated systems, and reaction with radical traps. The specific pathway is dependent on the reaction conditions and the other reagents present. For instance, in the presence of a suitable hydrogen donor, the 9-fluorenyl radical can abstract a hydrogen atom to form 9H-fluorene, propagating the radical chain.

Termination of these radical chain reactions can occur through several pathways, including the recombination of two 9-fluorenyl radicals to form a dimer, or the reaction of a 9-fluorenyl radical with another radical species in the reaction mixture.

A common method to study the radical reactivity of organoiodides is through reactions with radical initiators such as azobisisobutyronitrile (AIBN) and radical propagating agents like tributyltin hydride (Bu₃SnH). In such a system, the tributyltin radical, generated from the initiator, can abstract the iodine atom from this compound to produce the 9-fluorenyl radical and tributyltin iodide. The 9-fluorenyl radical then abstracts a hydrogen atom from tributyltin hydride to form 9H-fluorene and regenerate the tributyltin radical, thus continuing the chain reaction.

BondCompound ClassBond Dissociation Energy (kcal/mol)
C₉–IThis compound (estimated)~45-50
C₉–H9H-Fluorene~79-81
Sn–HTributyltin hydride~74
I–IIodine36

The relatively low estimated BDE of the C₉–I bond in this compound, when compared to the C₉–H bond in fluorene, highlights the susceptibility of the former to undergo homolytic cleavage and initiate radical reactions. The BDE of the Sn-H bond in tributyltin hydride is also a critical factor in radical reduction reactions, as it is sufficiently weak to act as an efficient hydrogen donor to the 9-fluorenyl radical.

Strategic Derivatization and Functionalization of 9 Iodo 9h Fluorene

Diversification of Substituents via Directed Coupling Reactions

The iodine atom in 9-iodo-9H-fluorene is an excellent leaving group, making it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 9-position, providing a powerful tool for diversifying the fluorene (B118485) structure.

Notably, palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are frequently employed. The Suzuki-Miyaura reaction, which couples the iodo-fluorene with an organoboron compound, is effective for introducing aryl and vinyl substituents. Similarly, the Sonogashira coupling enables the introduction of alkynyl groups by reacting this compound with a terminal alkyne in the presence of a palladium-copper co-catalyst system. researchgate.net These methods are foundational in building the conjugated backbones of organic semiconductors and fluorescent materials. researchgate.net For instance, the synthesis of oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) utilizes Pd/Cu-catalyzed Sonogashira coupling to create highly soluble and fluorescent materials. researchgate.net

The table below summarizes representative coupling reactions involving iodo-fluorene derivatives. While many examples in the literature start with iodo-groups at the C2 or C7 positions for polymerization, the same principles apply to the more reactive C9 position for introducing specific terminal functionalities. researchgate.netbenchchem.com

Coupling ReactionCoupling PartnerCatalyst SystemResulting Substituent at C9Reference
Suzuki-MiyauraAryl boronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / BaseAryl group (e.g., phenyl, substituted phenyl) benchchem.com
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Amine baseAlkynyl group (e.g., phenylethynyl) researchgate.net
HeckAlkene (CH₂=CHR)Pd(OAc)₂ / Ligand / BaseAlkenyl group (-CH=CHR)
Buchwald-HartwigAmine (R₂NH)Pd catalyst / Ligand / BaseAmino group (-NR₂)

Controlled Introduction of Diverse Functional Groups at the 9-Position

Beyond carbon-carbon bond formation, the C9-iodo group facilitates the introduction of a wide range of other functional groups through various substitution reactions. The iodine atom can be displaced by a host of nucleophiles, enabling direct functionalization of the fluorene core. evitachem.com This approach is crucial for fine-tuning the electronic and physical properties of fluorene derivatives.

The acidic nature of the C9 protons in the parent fluorene molecule is a well-known feature that allows for functionalization via deprotonation followed by alkylation. thieme-connect.de The presence of iodine at C9 alters the synthetic strategy, shifting the focus to substitution reactions where iodide is the leaving group. For example, reactions with alcohols or water can introduce hydroxyl or alkoxyl groups, while reactions with amines or amides can lead to the corresponding nitrogen-containing derivatives. These reactions often proceed under milder conditions compared to the functionalization of the C-H bond. The synthesis of functionalized 9-substituted fluorene derivatives has been demonstrated through boron trifluoride-catalyzed reactions of related precursors like 9-(phenylethynyl)-9H-fluoren-9-ols, highlighting the versatility of C9-functionalized intermediates. thieme-connect.de

The following table illustrates the introduction of various functional groups at the C9 position.

ReagentReaction TypeFunctional Group IntroducedPotential ApplicationReference
R-OH / BaseNucleophilic SubstitutionAlkoxy (-OR)Modifying solubility, precursor to other groups researchgate.net
R₂NHNucleophilic SubstitutionAmino (-NR₂)Hole-transport materials, biological probes
R-SH / BaseNucleophilic SubstitutionThioether (-SR)High refractive index polymers, metal coordination
NaCNNucleophilic SubstitutionCyano (-CN)Electron-accepting materials, precursor to acids/amines
NaN₃Nucleophilic SubstitutionAzido (-N₃)Click chemistry, photoactive materials

Halogen Exchange and Orthogonal Functionalization Approaches

Metal-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, this reaction, typically performed with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, replaces the iodine atom with a metal, most commonly lithium. wikipedia.org

R-Li + this compound → R-I + 9-Lithio-9H-fluorene

This exchange is kinetically controlled and very fast, often proceeding more rapidly than other potential side reactions. wikipedia.org The resulting 9-lithio-9H-fluorene is a potent nucleophile and a strong base. This intermediate opens up a completely different set of synthetic possibilities compared to the direct use of the C-I bond in coupling reactions. It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to form new C-C bonds or introduce other functionalities. wikipedia.org

This two-step sequence (halogen exchange followed by reaction with an electrophile) represents an orthogonal functionalization strategy. It allows for the introduction of substituents that may not be accessible through direct coupling or substitution methods. For example, it can be used to create sterically hindered C9-substituted fluorenes or to introduce functional groups that are incompatible with the conditions of transition-metal catalysis. This approach is central to the Parham cyclization, where an intramolecular reaction of a lithiated arene leads to cyclic products. wikipedia.org

Exchange ReagentIntermediateSubsequent ElectrophileFinal Product at C9Reference
n-Butyllithium9-Lithio-9H-fluoreneCO₂Carboxylic acid (-COOH) wikipedia.org
t-Butyllithium9-Lithio-9H-fluoreneAldehyde (RCHO)Secondary alcohol (-CH(OH)R) wikipedia.org
Isopropylmagnesium chloride9-Fluorenylmagnesium chlorideKetone (R₂CO)Tertiary alcohol (-C(OH)R₂) wikipedia.org
Lithium metal9-Lithio-9H-fluoreneAlkyl halide (R'-X)Alkyl group (-R') wikipedia.org

Polymerization and Oligomerization Strategies Utilizing the C9-Iodine

The reactivity of the C9-iodine bond makes this compound and its derivatives valuable monomers for synthesizing fluorene-based polymers and oligomers. These materials are of significant interest for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their robust thermal stability and high photoluminescence quantum yields.

One key method is dehalogenative polycondensation, often using a zero-valent nickel complex (e.g., Ni(COD)₂) as the catalyst. researchgate.net In this process, the C-I bonds are reductively coupled to form the polymer backbone. By starting with a di-functional monomer, such as 2,7-dibromo-9-iodo-9-alkyl-fluorene, the C9-iodine could potentially act as a site for end-capping or for creating a branching point in the polymer chain, depending on the reaction stoichiometry and conditions. More commonly, di-iodo fluorene derivatives, such as 2,7-diiodo-9,9-dialkylfluorene, are used to build the main chain of the polymer. researchgate.net

Furthermore, this compound can serve as an initiator or a chain-transfer agent in certain types of polymerization. Its ability to generate a radical or an organometallic species upon activation allows it to control the growth of polymer chains. The choice of polymerization strategy and the specific substituents on the fluorene monomer allow for precise control over the resulting polymer's properties, such as its molecular weight, solubility, and optoelectronic characteristics. researchgate.net

Polymerization MethodRole of this compoundCatalyst/InitiatorResulting Polymer TypeReference
Dehalogenative PolycondensationMonomer (if dihalogenated)Ni(COD)₂ / bpyConjugated homopolymer researchgate.net
Suzuki PolycondensationMonomer (if dihalogenated)Pd catalyst / BaseConjugated copolymer researchgate.netresearchgate.net
Atom Transfer Radical Polymerization (ATRP)InitiatorCu(I) / LigandBlock copolymer with a fluorene end-group
Grignard Metathesis (GRIM) PolymerizationMonomer (after conversion to MgBr)Ni(dppp)Cl₂Regioregular conjugated polymer

Design and Synthesis of Multi-substituted Fluorene Architectures

The synthetic methodologies described in the preceding sections can be combined in strategic sequences to construct complex, multi-substituted fluorene architectures. The ability to selectively functionalize the C9 position via its iodo-derivative, in concert with reactions at other positions on the aromatic rings (e.g., C2 and C7), provides a powerful platform for creating sophisticated molecular and macromolecular structures. researchgate.netrsc.org

A common strategy involves using a fluorene core that is halogenated at multiple, distinct positions, such as 2-bromo-7-iodo-9H-fluorene or 2,7-dibromo-9-iodo-9H-fluorene. ulb.ac.be The different reactivities of the C-Br and C-I bonds in cross-coupling reactions (C-I is typically more reactive) allow for selective, stepwise functionalization. For example, a Suzuki or Sonogashira reaction can be performed selectively at the more reactive iodo-position, followed by a second, different coupling reaction at the bromo-position. Subsequently, the C9 position can be functionalized using the methods described above.

This approach enables the synthesis of non-symmetric fluorenes, dendrimers, and star-shaped molecules with precisely controlled structures. researchgate.net For example, spirobifluorene derivatives, which have two fluorene units linked by a single spiro-carbon, can be synthesized and functionalized to create rigid, three-dimensional structures with enhanced thermal and morphological stability, which is highly desirable for electronic device applications. evitachem.com The synthesis of 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] (B3047291) is an example of creating a heavily functionalized core structure amenable to further derivatization. evitachem.com

The table below provides examples of synthetic strategies leading to multi-substituted fluorene architectures.

Target ArchitectureKey PrecursorSynthetic StrategySignificanceReference
A-B type non-symmetric fluorene2-Bromo-7-iodo-9,9-dialkylfluorene1. Selective coupling at C-I. 2. Second coupling at C-Br.Dipolar molecules for non-linear optics, OLEDs. ulb.ac.be
Star-shaped oligofluorenesTri-iodobenzene core + fluorene boronic estersMultiple Suzuki couplings.3D charge transport, solution-processable materials. researchgate.net
9,9'-Spirobifluorene derivatives9,9'-Spirobifluorene1. Multi-site iodination. 2. Stepwise functionalization.High Tg materials, amorphous thin films for OLEDs. evitachem.com
Fluorene-based dendrimersDivergent/convergent synthesis using functionalized fluorene building blocks.Iterative coupling and functionalization steps.Light-harvesting systems, amplified sensors.

Applications of 9 Iodo 9h Fluorene in Advanced Materials Science Research

Precursors for Organic Electronic Materials Development

9-Iodo-9H-fluorene is a valuable building block for the synthesis of more complex molecules used in organic electronics. The iodo- group can be readily substituted, making it a key intermediate in the creation of customized organic semiconductors.

In the realm of Organic Light-Emitting Diode (OLED) research, this compound can be utilized as a starting material for the synthesis of emissive and host materials. The fluorene (B118485) core is known for its high photoluminescence quantum yield and thermal stability, which are desirable properties for OLEDs. For instance, derivatives of fluorene are often employed in the development of materials for blue OLEDs, which have historically been challenging to produce with high efficiency and longevity. nih.gov

The synthetic strategy often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann couplings, to attach various aromatic and heteroaromatic groups to the fluorene scaffold. researchgate.nettci-thaijo.org These reactions can be used to extend the conjugation length of the molecule, tune the emission color, and enhance charge transport properties. For example, coupling this compound with carbazole (B46965) derivatives can lead to the formation of hole-transporting materials with high glass transition temperatures, contributing to the morphological stability and operational lifetime of the OLED device. researchgate.net

Reaction TypeReactant with this compoundResulting LinkageApplication in OLEDs
Suzuki CouplingArylboronic acidsC-CSynthesis of blue host materials rsc.org
Ullmann CouplingCarbazole derivativesC-NFormation of hole-transporting materials tci-thaijo.org

The development of high-performance organic field-effect transistors (OFETs) relies on the design of organic semiconductors with high charge carrier mobility and good environmental stability. Fluorene-based polymers have been extensively investigated for this purpose. The synthesis of these polymers can originate from monomers derived from this compound.

Through reactions like the Sonogashira coupling, which forms carbon-carbon triple bonds, it is possible to create rigid, co-planar polymer backbones that facilitate intermolecular charge hopping and, consequently, lead to higher charge carrier mobilities. The 9-position of the fluorene can be functionalized prior to or after the introduction of the iodo- group to attach solubilizing alkyl chains, which is crucial for the solution-based processing of OFETs.

In the field of organic photovoltaics (OPVs), this compound serves as a precursor for the synthesis of both donor and acceptor materials. The design of novel donor-acceptor copolymers is a key strategy for improving the power conversion efficiency of OPVs. These copolymers are often synthesized via Suzuki or Stille coupling reactions, where a fluorene-based monomer is a common choice for the donor unit due to its favorable electronic properties. researchgate.netresearchgate.net

The ability to functionalize this compound allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. This is critical for optimizing the open-circuit voltage and short-circuit current of the OPV device. Furthermore, the fluorene unit can contribute to a desirable morphology in the bulk heterojunction active layer, which is essential for efficient exciton (B1674681) dissociation and charge transport. cityu.edu.hk Fluorene-based hole-transporting materials have also shown promise in perovskite solar cells, a rapidly advancing area of photovoltaic research. acs.orgmdpi.comrsc.orgnih.gov

Contributions to High-Performance Polymer Synthesis

The rigid and bulky nature of the fluorene moiety can impart desirable properties such as high thermal stability and enhanced mechanical strength to polymers.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of fluorene structures into the polyimide backbone has been shown to further enhance these characteristics. researchgate.netresearchgate.net While the direct use of this compound in polyimide synthesis is not the most common route, it can be a precursor to fluorene-containing diamines or dianhydrides, which are the monomers used in polyimide polymerization. mdpi.com The presence of the fluorene cardo group (a bulky group in the polymer backbone) restricts chain rotation, leading to higher glass transition temperatures (Tg) and improved thermal stability. mdpi.com

Similarly, in the case of epoxy resins, the introduction of the fluorene structure can significantly increase the thermal stability and mechanical properties of the cured resin. ogc.co.jp Fluorene-based epoxy resins exhibit higher glass transition temperatures and better flame retardancy compared to conventional epoxy resins. researchgate.net

Polymer TypeMonomer Derived from this compound (Hypothetical)Key Property Enhancement
Aromatic PolyimideFluorene-containing diamineIncreased glass transition temperature and thermal stability researchgate.netresearchgate.net
Epoxy ResinFluorene-based epoxy monomerImproved thermal stability and flame retardancy ogc.co.jpresearchgate.net

Development of Optoelectronically Active Oligomers and Polymers

The synthesis of well-defined, π-conjugated oligomers and polymers with specific optoelectronic properties is a major focus of materials science research. This compound is a key starting material in the bottom-up synthesis of such materials.

The reactivity of the C-I bond allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. researchgate.net Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings are powerful tools for the synthesis of fluorene-based conjugated oligomers and polymers. researchgate.net These reactions allow for the precise control over the chemical structure, molecular weight, and electronic properties of the final material.

For instance, the Sonogashira coupling of a di-iodinated fluorene derivative with a di-ethynyl aromatic compound can yield a fully conjugated polymer with a high degree of structural order. researchgate.net Such polymers often exhibit strong light absorption and emission, making them suitable for applications in sensors, light-emitting devices, and photovoltaics. The ability to create a diverse library of fluorene-based oligomers and polymers from a common precursor like this compound is a testament to its importance in the development of new optoelectronic materials. researchgate.net

Role in Charge Transporting Materials Research

This compound serves as a crucial building block in the synthesis of advanced charge transporting materials, which are essential components in a variety of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The fluorene core, which can be readily functionalized at the 9-position using this compound as a reactive precursor, offers a unique combination of high thermal stability, good solubility, and excellent photophysical properties. These characteristics make fluorene-based compounds highly attractive for facilitating the efficient movement of charge carriers—holes and electrons—within the active layers of these devices.

The versatility of the fluorene unit allows for its incorporation into both hole transporting materials (HTMs) and electron transporting materials (ETMs) through strategic molecular design. The substitution at the C-9 position of the fluorene ring is a common strategy to prevent aggregation and enhance the solubility and film-forming properties of the resulting materials, which is critical for device fabrication.

Hole Transporting Materials (HTMs)

In the realm of hole transporting materials, fluorene derivatives are engineered to possess appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive or active layer. The rigid and planar structure of the fluorene core, combined with electron-donating moieties, facilitates this process.

Research has demonstrated that fluorene-based HTMs can exhibit high hole mobilities. For instance, certain fluorene-based bipolar charge transporting materials have shown hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govnih.gov The introduction of bulky groups at the 9-position of the fluorene, often achieved through reactions of halogenated fluorenes, helps in creating amorphous thin films, which are beneficial for uniform charge transport and device stability. mdpi.com

Several studies have focused on synthesizing novel HTMs by modifying the 9,9-bis(4-methoxyphenyl)-9H-fluorene core with various peripheral groups to enhance their hole transport properties. researchgate.net The resulting materials have shown notable photovoltaic performance in perovskite solar cells. researchgate.net Furthermore, the incorporation of fluorenyl groups into molecules structurally similar to the well-known HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) has led to compounds with improved solubility and carrier transport capabilities. mdpi.com

Table 1: Performance of Selected Fluorene-Based Hole Transporting Materials

Material TypeKey Structural FeatureReported Hole Mobility (cm² V⁻¹ s⁻¹)ApplicationReference
Bipolar Charge Transporting MaterialFluorene core with anthraquinone (B42736) and 9-dicyanofluorenylidine groups10⁻⁴ - 10⁻⁵Organic Electronics nih.govnih.gov
Fluorene-based HTM9,9-bis(4-methoxyphenyl)-9H-fluorene coreNot specifiedPerovskite Solar Cells researchgate.net
TPD AnalogueIncorporation of a fluorenyl groupNot specifiedOLEDs mdpi.com

Electron Transporting Materials (ETMs)

For electron transporting materials, the fluorene scaffold is typically functionalized with electron-withdrawing groups to lower the lowest unoccupied molecular orbital (LUMO) energy level, thereby facilitating electron injection from the cathode and transport. The high electron affinity of such modified fluorene derivatives makes them suitable for use as ETMs or as the electron-accepting component in bipolar materials.

Fluorene-based compounds featuring moieties like anthraquinone or 9-dicyanofluorenylidine have been investigated as bipolar charge transporting materials, where the electron mobility was found to be approximately one order of magnitude lower than the hole mobility. nih.govnih.gov Research into fluorene and fluorenone derivatives with phosphonic acid anchoring groups has shown their potential as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices. nih.gov These materials demonstrate good thermal stability and suitable electrochemical properties for effective electron transport from the light-absorbing layer to the electrode. nih.gov

The strategic attachment of electron-rich 1,3-dithiol-2-ylidene moieties to polynitrofluorene electron acceptors has resulted in highly conjugated compounds with high electron affinity and significant intramolecular charge transfer, making them promising for applications in photoconductive films. researchgate.net

Table 2: Characteristics of Selected Fluorene-Based Electron and Bipolar Transporting Materials

Material TypeKey Structural FeatureReported Electron Mobility (cm² V⁻¹ s⁻¹)Key FindingReference
Bipolar Charge Transporting MaterialFluorene core with anthraquinone and 9-dicyanofluorenylidine groups~10⁻⁵ - 10⁻⁶Electron mobility is about one order of magnitude lower than hole mobility. nih.govnih.gov
Electron-Transporting SAMFluorene and fluorenone derivatives with phosphonic acid anchoring groupsNot specifiedSuitable for effective electron transport in photovoltaic devices. nih.gov
Push-pull Dithiole-Fluorene AcceptorPolynitrofluorene with 1,3-dithiol-2-ylidene moietiesNot specifiedHigh electron affinity and strong intramolecular charge transfer. researchgate.net

Emerging Research Frontiers and Future Perspectives for 9 Iodo 9h Fluorene

Innovations in Green and Sustainable Synthetic Methodologies for Halogenated Fluorenes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For halogenated fluorenes like 9-iodo-9H-fluorene, research is shifting towards greener and more sustainable approaches to minimize hazardous waste and energy consumption.

Another green approach involves catalyst-free reactions under UV irradiation. A study demonstrated a catalyst-free intramolecular formal Heck reaction to produce 9-benzylidene-9H-fluorene derivatives, which proceeds via the homolytic cleavage of a C-I bond upon UV exposure. researchgate.net This suggests the potential for developing light-induced, catalyst-free methods for synthesizing and functionalizing iodo-fluorenes.

Furthermore, the principles of green chemistry are being applied to the synthesis of fluorenone, a common precursor. chemicalbook.com Methods like aerobic oxidation of 9H-fluorenes in the presence of a base like KOH under ambient conditions offer a highly efficient and clean route to substituted fluorenones, which can then be converted to their halogenated counterparts. rsc.org The use of supercritical carbon dioxide (scCO2) as a solvent is also being explored for Diels-Alder reactions to create phenyl-substituted polyfluorenes, highlighting a move towards more sustainable solvent systems. nih.gov

Synthetic ApproachGreen Chemistry PrinciplePotential Advantage for Halogenated Fluorenes
Mechanochemistry Use of safer solvents and auxiliariesReduced solvent waste, potential for improved reaction efficiency. acs.org
Photocatalysis (UV-induced) Catalysis, Energy efficiencyCatalyst-free reactions, mild reaction conditions. researchgate.net
Aerobic Oxidation Use of renewable feedstocks (air)High atom economy, environmentally benign oxidant. rsc.org
Supercritical CO2 Safer solvents and auxiliariesNon-toxic, easily removable solvent, sustainable alternative. nih.gov

Exploration of Novel Reactivity Patterns for C-I Bonds in Catalysis

The carbon-iodine (C-I) bond in this compound is a key functional handle for a variety of chemical transformations, particularly in cross-coupling reactions. xdbiochems.com The high reactivity and polarizability of the iodine atom make it an excellent leaving group. benchchem.com Current research is focused on uncovering new reactivity patterns and expanding the catalytic applications of this versatile bond.

Palladium-catalyzed reactions are a cornerstone of fluorene (B118485) chemistry. Researchers have developed a method for the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls through a palladium-catalyzed C(sp2)−H activation/carbenoid insertion sequence. labxing.com Another palladium-catalyzed approach enables the synthesis of fluorenes from 2-iodobiphenyls and CH2Br2 through a dual C-C bond formation. acs.org These methods highlight the power of palladium catalysis to construct complex fluorene architectures starting from iodo-functionalized precursors.

Beyond traditional cross-coupling, the C-I bond's reactivity is being exploited in novel ways. For example, a catalyst-free intramolecular formal Heck reaction has been developed where the C-I bond is homolytically cleaved by UV light to initiate cyclization. researchgate.net This opens up avenues for metal-free C-C bond-forming reactions.

Furthermore, the unique electronic properties of the C-I bond are being leveraged in dual activation strategies. A palladium-catalyzed diarylation of coumarins was achieved through the activation of both a C-I and a vicinal C-H bond of a diaryliodonium salt, leading to the synthesis of fluorescent 4,5-benzocoumarins. acs.org This synergistic activation of multiple bonds in a single catalytic cycle represents a significant advance in reaction design.

Catalytic System / MethodKey TransformationSignificance
Palladium Catalysis C(sp2)-H activation/carbenoid insertionDirect synthesis of 9,9-disubstituted fluorenes. labxing.com
Palladium Catalysis Dual C-C bond formationFacile synthesis of the fluorene core. acs.org
UV-induced Homolysis Intramolecular formal Heck reactionCatalyst-free C-C bond formation. researchgate.net
Palladium-catalyzed Dual Activation Diarylation of coumarinsSynergistic C-I and C-H bond activation. acs.org

Integration into Advanced Supramolecular Assemblies and Architectures

The rigid and planar structure of the fluorene scaffold makes it an excellent building block for constructing well-defined supramolecular assemblies. The introduction of an iodine atom in this compound provides a site for directional interactions, such as halogen bonding, which can be used to control the self-assembly process.

Fluorene derivatives are being incorporated into metal-organic frameworks (MOFs) and other porous networks. unica.it The spirobifluorene unit, which consists of two fluorene units linked by a central spiro carbon, is particularly effective in creating highly porous materials due to its inability to form close-packed structures. acs.org Tetra-iodinated spirobifluorene derivatives are explored for their role in self-assembly processes. evitachem.com

The ability of fluorene derivatives to form ordered structures is also being harnessed in the development of materials with interesting optical and electronic properties. For example, the supramolecular assembly of fluorene-based molecular gyroscopes can lead to the formation of 2D layers that resemble cell membranes. lookchem.com These assemblies can exhibit tunable optical properties, making them promising for applications in photonic switches. lookchem.com

Rational Design of Next-Generation Organic Functional Materials

This compound and its derivatives are key components in the rational design of a wide range of organic functional materials, from organic light-emitting diodes (OLEDs) to organic solar cells (OSCs) and fluorescent probes. xdbiochems.combenchchem.comchemimpex.com The iodine atom serves as a versatile anchor for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties.

In the field of OLEDs, fluorene-based polymers and small molecules are prized for their high charge-carrier mobility and efficient blue emission. ossila.comresearchgate.net The 9,9-disubstitution on the fluorene core is crucial for enhancing solubility and preventing aggregation, which can quench fluorescence. benchchem.com By starting with this compound, a diverse library of emitting materials can be synthesized. For instance, oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, synthesized via a Sonogashira coupling reaction from an iodinated fluorene precursor, have shown promise as blue light-emitting materials. researchgate.net

Fluorene derivatives are also being investigated for applications in organic photovoltaics (OPVs) and as hole-transporting materials in perovskite solar cells. chemimpex.comacs.org The spiro[fluorene-9,9′-xanthene] (SFX) core, which can be synthesized from fluorenone, is an attractive building block for hole-transporting materials due to its facile synthesis and excellent physicochemical properties. acs.org

Furthermore, the unique properties of iodo-fluorenes are being exploited in the development of sensors and probes. For example, a radioiodinated analogue of a PARP inhibitor has been developed for cancer therapy, showcasing the potential of incorporating iodine for radiolabeling. ox.ac.uk

Application AreaKey Property of Iodo-Fluorene DerivativeExample Compound/System
OLEDs Tunable emission, high charge mobilityOligo(9,9-dihexyl-2,7-fluorene ethynylene)s. researchgate.net
Organic Solar Cells Efficient charge transport2-Iodo-9,9-dimethyl-9H-fluorene derivatives. benchchem.com
Perovskite Solar Cells Hole-transporting capabilitiesSpiro[fluorene-9,9′-xanthene] (SFX) based materials. acs.org
Fluorescent Probes High fluorescence quantum yieldFluorene-based two-photon absorbing molecules. nih.gov
Medicinal Chemistry Site for radiolabelingRadioiodinated rucaparib (B1680265) analogue. ox.ac.uk

Synergistic Experimental and Computational Approaches in Fluorene Chemistry Research

The combination of experimental synthesis and characterization with computational modeling is becoming increasingly crucial for advancing our understanding of fluorene chemistry and for the rational design of new materials. snnu.edu.cn Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and photophysical properties of fluorene derivatives, guiding experimental efforts. benchchem.combenchchem.com

DFT calculations can be used to predict the reactivity of this compound by calculating Fukui indices to identify electrophilic and nucleophilic sites. benchchem.com Molecular dynamics (MD) simulations can help to understand solvent effects on reaction pathways, aiding in the optimization of reaction conditions. benchchem.com

In the context of materials design, computational studies can predict key parameters like two-photon absorption cross-sections and wavelengths, helping to rationalize and validate experimental findings for new fluorophores. nih.gov For instance, a combined experimental and computational study on fluorinated synthetic anion carriers revealed the mechanism of transmembrane chloride transport, providing a strategy to optimize transporter design for biomedical applications. rsc.org

This synergistic approach is also vital for understanding reaction mechanisms. A review on transition-metal-catalyzed C-H functionalization with fluorinated π-systems highlights how the integration of computational investigation with experimental data has been instrumental in elucidating reaction mechanisms. snnu.edu.cn This integrated approach is expected to accelerate the discovery and development of innovative reaction paradigms in fluorene chemistry. snnu.edu.cn

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or GC-MS to avoid over-iodination.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns. The iodine atom’s electronegativity deshields adjacent protons, causing distinct downfield shifts (~δ 7.5–8.5 ppm for aromatic protons) .
  • X-Ray Crystallography : Single-crystal analysis using SHELXL/SHELXS refines molecular geometry and confirms the iodine position. Crystals are often grown via slow evaporation in dichloromethane/hexane mixtures .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+^+ at m/z 296.9732 for C₁₃H₉I) .

How can this compound be utilized in the design of optoelectronic materials?

Advanced Research Focus
this compound serves as a precursor for π-conjugated polymers in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Key strategies include:

  • Cross-Coupling Reactions : Suzuki-Miyaura or Stille couplings to link fluorene units with thiophene or benzothiadiazole moieties, enhancing charge transport .
  • Device Performance : Polymers with high molecular weight (HMW) exhibit superior power conversion efficiency (PCE). For example, HMW-P1:PC71BM solar cells achieved 6.52% PCE with 1,8-diiodooctane (DIO) additive .

Q. Example Data :

PolymerMolecular WeightAdditivePCE (%)
HMW-P1HighNone6.26
HMW-P1HighDIO6.52
LMW-P1LowNone2.75

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus
Discrepancies in NMR or XRD data often arise from conformational flexibility or impurities. Solutions include:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at low temperatures (−40°C) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to validate structures .
  • Crystallographic Validation : Use SHELXL refinement to distinguish between isomeric byproducts .

What are the key safety protocols for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : Store in amber vials under inert gas (Ar) at −20°C to prevent photodegradation and iodine loss .
  • Waste Disposal : Neutralize iodine-containing waste with 10% sodium thiosulfate before disposal .

What strategies optimize the molecular weight of polymers derived from this compound?

Q. Advanced Research Focus

  • Catalyst Selection : Use Pd₂(dba)₃ with tri-o-tolylphosphine for Suzuki couplings to minimize chain termination .
  • Monomer Purity : Purify monomers via column chromatography (SiO₂, hexane/EtOAc) to remove inhibitors.
  • Reaction Time : Extend polymerization duration (48–72 hours) to achieve HMW polymers (>50 kDa), which enhance charge mobility in devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.